4-Bromo-6-chloro-2-trifluoromethylphenol
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Overview
Description
4-Bromo-6-chloro-2-trifluoromethylphenol is a halogenated phenol compound with the molecular formula C7H3BrClF3O and a molecular weight of 275.45 g/mol . This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a phenol ring, making it a versatile chemical with various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-chloro-2-trifluoromethylphenol typically involves the halogenation of a phenol derivative. One common method is the electrophilic aromatic substitution reaction, where a phenol compound is treated with bromine and chlorine in the presence of a catalyst such as iron(III) chloride. The trifluoromethyl group can be introduced using a trifluoromethylating agent like trifluoromethyl iodide under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-chloro-2-trifluoromethylphenol undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the phenol group to a hydroxy group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include substituted phenols with different functional groups replacing the halogens.
Oxidation Reactions: Products include quinones and other oxidized phenolic compounds.
Reduction Reactions: Products include hydroxy derivatives and dehalogenated phenols.
Scientific Research Applications
4-Bromo-6-chloro-2-trifluoromethylphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Bromo-6-chloro-2-trifluoromethylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the trifluoromethyl group can enhance its binding affinity and specificity towards these targets. The compound may exert its effects through inhibition or activation of enzymatic pathways, leading to various biological outcomes .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-chloro-6-trifluoromethylphenol: Similar structure but with different halogen positions.
4-Bromo-6-chloro-2-fluorophenol: Similar structure but with a single fluorine atom instead of a trifluoromethyl group.
4-Bromo-6-chloro-2-methylphenol: Similar structure but with a methyl group instead of a trifluoromethyl group .
Uniqueness
4-Bromo-6-chloro-2-trifluoromethylphenol is unique due to the presence of both bromine and chlorine atoms along with a trifluoromethyl group on the phenol ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
4-bromo-2-chloro-6-(trifluoromethyl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClF3O/c8-3-1-4(7(10,11)12)6(13)5(9)2-3/h1-2,13H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRWMQHKKATCDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)O)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClF3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701250994 |
Source
|
Record name | Phenol, 4-bromo-2-chloro-6-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701250994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.45 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1414870-65-7 |
Source
|
Record name | Phenol, 4-bromo-2-chloro-6-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1414870-65-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 4-bromo-2-chloro-6-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701250994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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